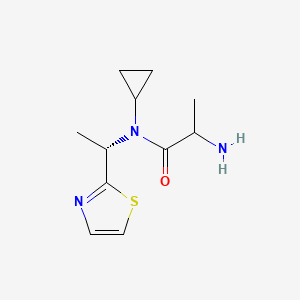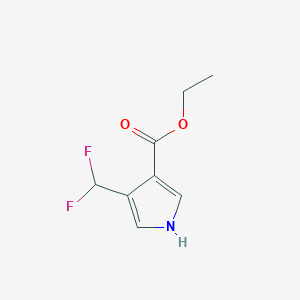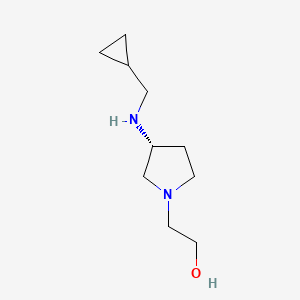
2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is a synthetic organic compound that features a cyclopropyl group, a thiazole ring, and an amide linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl group: This step might involve the use of cyclopropylamine in a substitution reaction.
Amide bond formation: The final step could involve coupling the thiazole derivative with a suitable carboxylic acid or its derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Batch or continuous flow processes: To ensure consistent quality and yield.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine under strong reducing conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or borane for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to sulfoxides or sulfones.
Reduction: Can yield primary or secondary amines.
Substitution: Can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the interactions of thiazole-containing compounds with biological targets.
Medicine: Potentially as a lead compound for the development of new drugs.
Industry: In the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide would depend on its specific biological target. Generally, such compounds might:
Bind to enzymes or receptors: Modulating their activity.
Interact with nucleic acids: Affecting gene expression or protein synthesis.
Disrupt cellular processes: Leading to therapeutic effects in disease models.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-N-cyclopropyl-N-(thiazol-2-yl)propanamide: Lacks the (S)-1-ethyl group.
2-Amino-N-cyclopropyl-N-(thiazol-2-yl)butanamide: Has a longer carbon chain.
2-Amino-N-cyclopropyl-N-(thiazol-2-yl)pentanamide: Has an even longer carbon chain.
Uniqueness
2-Amino-N-cyclopropyl-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct biological and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H17N3OS |
|---|---|
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
2-amino-N-cyclopropyl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C11H17N3OS/c1-7(12)11(15)14(9-3-4-9)8(2)10-13-5-6-16-10/h5-9H,3-4,12H2,1-2H3/t7?,8-/m0/s1 |
InChI-Schlüssel |
XPRITXJMSHFDKO-MQWKRIRWSA-N |
Isomerische SMILES |
C[C@@H](C1=NC=CS1)N(C2CC2)C(=O)C(C)N |
Kanonische SMILES |
CC(C1=NC=CS1)N(C2CC2)C(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11793678.png)
![2-Cyclopropylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11793680.png)

![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B11793696.png)





![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropylpropanamide](/img/structure/B11793719.png)
![7-fluoro-6,7-dihydro-4H-pyrano[3,4-d]thiazol-2-amine](/img/structure/B11793728.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole](/img/structure/B11793732.png)


